molecular formula C12H14O2 B12208385 2-Propenoic acid, 2-methyl-3-phenyl-, ethyl ester

2-Propenoic acid, 2-methyl-3-phenyl-, ethyl ester

Cat. No.: B12208385
M. Wt: 190.24 g/mol
InChI Key: NPEIPXJIYYHTMY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-methyl-3-phenyl-, ethyl ester, also known as ethyl cinnamate, is an organic compound with the molecular formula C11H12O2. It is a colorless liquid with a sweet, balsamic odor, commonly used in the flavor and fragrance industry. This compound is also found naturally in certain essential oils and has various applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cinnamate can be synthesized through the esterification of cinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods

In industrial settings, ethyl cinnamate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation and advanced purification techniques to ensure the product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl cinnamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl cinnamate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Benzyl cinnamate: Contains a benzyl ester group instead of an ethyl ester group.

    Ethyl 3-phenylpropanoate: A reduced form of ethyl cinnamate.

Uniqueness

Ethyl cinnamate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its sweet, balsamic odor makes it particularly valuable in the flavor and fragrance industry, and its biological activities offer potential therapeutic applications .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl (E)-2-methyl-3-phenylprop-2-enoate

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+

InChI Key

NPEIPXJIYYHTMY-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1)/C

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.